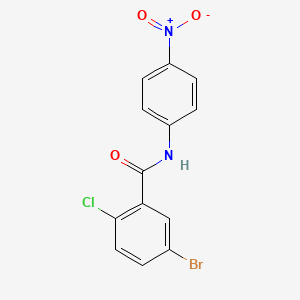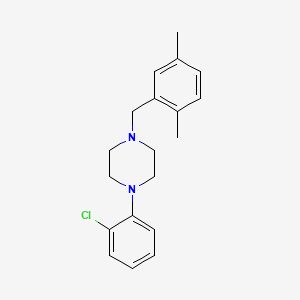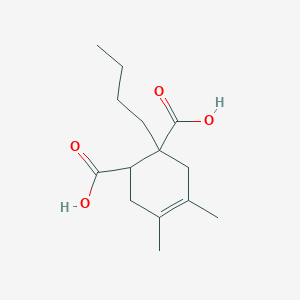![molecular formula C17H16N2O3 B5197157 N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5197157.png)
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDMB is a member of the benzamide family and is known for its ability to interact with certain proteins in the body, leading to various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide involves its ability to bind to specific proteins in the body, leading to various biochemical and physiological effects. In the case of Eg5, N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide binds to a specific site on the protein, inhibiting its function and leading to cell cycle arrest.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects, particularly in relation to its ability to inhibit Eg5. This inhibition leads to cell cycle arrest and can ultimately lead to cell death. Additionally, N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide has been shown to have anti-tumor effects in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide in lab experiments is its specificity for Eg5, which allows for targeted inhibition of this protein. However, one limitation is that N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide may have off-target effects on other proteins in the body, leading to unintended consequences.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide. One area of interest is the development of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide derivatives with improved specificity and potency for Eg5 inhibition. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide in cancer treatment.
Synthesemethoden
The synthesis of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide involves several steps, including the reaction of 4-(cyanomethyl)benzonitrile with 2,3-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to yield N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide as a solid white powder.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide has been studied extensively in scientific research due to its potential therapeutic applications. One area of research involves the use of N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide as a tool to study protein-protein interactions, particularly those involving the mitotic kinesin Eg5. N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide has been shown to bind specifically to Eg5, inhibiting its function and leading to cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-5-3-4-14(16(15)22-2)17(20)19-13-8-6-12(7-9-13)10-11-18/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXJUJLNLANDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}-5-nitroquinoline](/img/structure/B5197076.png)

![4-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5197085.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5197090.png)



![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-isopropylphenoxy)-2-propanol dihydrochloride](/img/structure/B5197126.png)
![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5197132.png)
![1-(2-furoyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5197142.png)
![N-(3-acetylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5197161.png)
![ethyl {5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5197162.png)
![N-[3-(methylthio)phenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5197170.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5197172.png)